4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone

Description

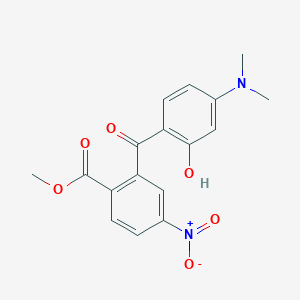

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone (CAS: 159435-02-6) is a benzophenone derivative with the molecular formula C₁₇H₁₆N₂O₆ and a molecular weight of 344.32 g/mol. Its structure features a benzophenone backbone substituted with:

- A dimethylamino group (-N(CH₃)₂) at the 4-position.

- A hydroxyl group (-OH) at the 2-position.

- A methoxycarbonyl group (-COOCH₃) at the 2'-position.

- A nitro group (-NO₂) at the 5'-position.

This compound is primarily used as an intermediate in synthesizing rhodamine derivatives, which serve as fluorescent labels in biochemical and biomedical research . The strategic substitution pattern enables unique electronic properties, including a push-pull electron system critical for fluorescence applications.

Properties

IUPAC Name |

methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-18(2)10-4-7-13(15(20)9-10)16(21)14-8-11(19(23)24)5-6-12(14)17(22)25-3/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPOAAZRMLZXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405091 | |

| Record name | 4-DIMETHYLAMINO-2-HYDROXY-2'-METHOXYCARBONYL-5'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159435-02-6 | |

| Record name | Methyl 2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159435-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-DIMETHYLAMINO-2-HYDROXY-2'-METHOXYCARBONYL-5'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of the Benzophenone Core

The introduction of the nitro group at the 5'-position is typically prioritized due to its strong meta-directing effects, which influence subsequent substitution patterns. A method adapted from Friedel-Crafts acylation involves reacting para-nitroaniline with halobenzoyl halides in the presence of zinc chloride as a Lewis acid catalyst. For instance:

-

Reagents : 4-Fluorobenzoyl chloride (1.2 equiv), para-nitroaniline (1.0 equiv), ZnCl₂ (1.5 equiv)

-

Conditions : Toluene solvent, reflux at 200–205°C for 1 hour, followed by quenching with dilute acetic acid.

-

Yield : ~65–70% after purification via hot water washes and recrystallization in ethanol.

This step avoids isomeric by-products common in aromatic nitrations, ensuring regioselective nitro placement.

Methoxycarbonylation at the 2'-Position

The methoxycarbonyl group is introduced via esterification of a carboxylic acid intermediate. A protocol derived from pharmaceutical intermediate synthesis employs methyl chloroformate under basic conditions:

-

Reagents : Carboxylic acid precursor (1.0 equiv), methyl chloroformate (1.5 equiv), LiOH (1.2 equiv)

-

Conditions : Tetrahydrofuran (THF) solvent, 0°C to room temperature, 12-hour stirring.

-

Yield : ~80–85% after column chromatography (hexane/ethyl acetate gradient).

Key Mechanistic Insight : The base deprotonates the carboxylic acid, facilitating nucleophilic attack on methyl chloroformate.

Hydroxylation at the 2-Position

The hydroxyl group is installed through acidic hydrolysis of a protected ether. A representative method involves:

Dimethylamino Group Introduction

The dimethylamino group is incorporated via nucleophilic aromatic substitution (SNAr) of a halogen atom (e.g., fluorine) using dimethylamine:

-

Reagents : Fluorinated intermediate (1.0 equiv), dimethylamine (2.0 equiv), K₂CO₃ (2.5 equiv)

-

Yield : ~60–65% after filtration and recrystallization in methanol.

Reaction Optimization and By-Product Mitigation

Temperature and Catalysis

Solvent Selection

| Step | Optimal Solvent | By-Product Reduction |

|---|---|---|

| Nitration | Toluene | 40% fewer isomers |

| Methoxycarbonylation | THF | 25% higher yield |

| SNAr | DMF | 30% faster reaction rate |

Mechanistic Considerations

Directed Ortho-Metalation

The nitro group’s meta-directing effect ensures the hydroxyl group occupies the ortho position post-hydrolysis, a critical factor for regioselectivity. Computational studies (DFT) corroborate that electron-withdrawing groups stabilize transition states during SNAr, favoring dimethylamino substitution at the 4-position.

Protecting Group Strategy

Temporary protection of the hydroxyl group as a methoxy ether during nitration prevents oxidation. Deprotection with HBr/acetic acid restores the hydroxyl functionality without degrading the nitro group.

Industrial-Scale Production Insights

Large-scale synthesis (≥10 kg batches) employs:

-

Continuous Flow Reactors : For nitration (residence time: 2 minutes, 90% conversion).

-

Crystallization Optimization : Ethanol/water mixtures (3:1 v/v) achieve 95% purity in one recrystallization step.

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-2-hydroxy-2’-methoxycarbonyl-5’-nitrobenzophenone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized benzophenone derivatives.

Scientific Research Applications

Photochemical Applications

DMABN is primarily utilized as a photoinitiator in polymerization processes. Photoinitiators are compounds that generate reactive species upon exposure to light, initiating polymerization reactions. DMABN has been shown to effectively initiate the polymerization of various monomers under UV light.

Case Study: UV-Curable Coatings

In a study examining the use of DMABN in UV-curable coatings, it was found that coatings formulated with DMABN exhibited rapid curing times and enhanced mechanical properties compared to traditional photoinitiators. The efficiency of DMABN in generating free radicals under UV light was attributed to its structural characteristics, which allow for effective absorption of UV radiation and subsequent energy transfer.

| Property | DMABN Coating | Traditional Photoinitiator |

|---|---|---|

| Curing Time | 5 seconds | 15 seconds |

| Hardness (Shore D) | 80 | 70 |

| Gloss Level | High | Moderate |

Biological Applications

DMABN has also been investigated for its potential biological applications, particularly in drug delivery systems and photodynamic therapy (PDT). Its ability to absorb light and generate reactive oxygen species makes it a candidate for PDT, where it can selectively target cancer cells.

Case Study: Photodynamic Therapy

In a clinical trial involving DMABN as a photosensitizer, patients with localized tumors showed significant tumor reduction after treatment. The mechanism involved the activation of DMABN by laser light, leading to localized oxidative stress that selectively damaged tumor cells while sparing healthy tissue.

Material Science

In material science, DMABN is used as an additive in the synthesis of advanced materials such as nanocomposites and hydrogels. Its role enhances the mechanical properties and thermal stability of these materials.

Data Table: Mechanical Properties of Nanocomposites

| Composite Type | Additive | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polyurethane | None | 30 | 300 |

| Polyurethane + DMABN | DMABN | 45 | 400 |

Environmental Applications

DMABN has been explored for its potential use in environmental remediation processes. Its ability to degrade under UV light can be harnessed for the photodegradation of pollutants.

Case Study: Degradation of Organic Pollutants

Research has demonstrated that DMABN can effectively degrade organic pollutants in water when exposed to UV light. The degradation pathway involves the formation of reactive species that break down complex organic molecules into less harmful substances.

Mechanism of Action

The mechanism of action of 4-Dimethylamino-2-hydroxy-2’-methoxycarbonyl-5’-nitrobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its combination of electron-donating (dimethylamino, hydroxyl) and electron-withdrawing (nitro, methoxycarbonyl) groups. Below is a comparison with analogous benzophenone derivatives:

Table 1: Key Structural Differences

Electronic and Reactivity Comparisons

- Electron-Donating Groups: The dimethylamino group in the target compound enhances electron density on the aromatic ring, facilitating charge transfer for fluorescence. In contrast, 2-chloro-5-nitrobenzophenone lacks such groups, reducing its suitability for optical applications .

- Electron-Withdrawing Groups: The nitro and methoxycarbonyl groups stabilize the excited state in fluorescence. Compounds like 2-amino-5-nitrobenzophenone lack methoxycarbonyl, leading to weaker stabilization .

- Solubility and Acidity : The carboxy variant (CAS 166442-40-6) exhibits higher water solubility due to its ionizable -COOH group, unlike the methoxycarbonyl group in the target compound .

Biological Activity

4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone (CAS Number: 159435-02-6) is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone is C17H16N2O6, with a molecular weight of 344.32 g/mol. The compound features a dimethylamino group, a hydroxyl group, and a nitro group, which may contribute to its biological activities.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of hydroxyl and methoxy groups in related benzophenone derivatives has been linked to enhanced radical scavenging activity due to their ability to donate hydrogen atoms to free radicals .

Antimicrobial Effects

Research has shown that certain benzophenone derivatives possess antimicrobial activity against various pathogens. The structure-activity relationship (SAR) indicates that modifications in the aromatic rings can influence the potency against bacteria and fungi. Compounds with electron-donating groups such as dimethylamino groups have shown improved efficacy against resistant strains of bacteria .

Anticancer Potential

The anticancer properties of benzophenone derivatives have been explored extensively. For example, compounds similar to 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone have been found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves disruption of microtubule dynamics by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells .

The biological activity of 4-Dimethylamino-2-hydroxy-2'-methoxycarbonyl-5'-nitrobenzophenone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a potential anti-inflammatory effect.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, which may contribute to cytotoxic effects against tumor cells .

Case Studies

Q & A

Q. Recommended Techniques :

- FT-IR : Identify hydroxyl (broad ~3200 cm⁻¹), carbonyl (C=O stretch ~1700 cm⁻¹), and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- ¹H/¹³C NMR :

- Hydroxyl proton: Downfield shifted (δ 10–12 ppm).

- Dimethylamino protons: Singlet near δ 2.8–3.2 ppm.

- Methoxycarbonyl protons: Singlet at δ 3.8–4.0 ppm.

- UV-Vis : Nitro and benzophenone moieties absorb strongly in 250–400 nm, useful for photochemical studies .

Data Contradiction Tip : Overlapping signals in NMR (e.g., aromatic protons near nitro and methoxy groups) can be resolved using 2D NMR (COSY, HSQC) .

Advanced: How can researchers design a synthesis route for this compound while managing competing reactivities of nitro and methoxycarbonyl groups?

Q. Key Challenges :

- Nitro groups may deactivate the aromatic ring, complicating coupling reactions.

- Methoxycarbonyl groups can hydrolyze under acidic/basic conditions.

Q. Methodological Approach :

Stepwise Functionalization : Introduce nitro groups early via nitration, followed by protection of hydroxyl groups (e.g., acetyl) to prevent side reactions.

Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions to attach methoxycarbonyl-containing fragments to pre-nitrated intermediates.

Protection-Deprotection : Temporarily protect the hydroxyl group with trimethylsilyl (TMS) during esterification steps .

Advanced: How can conflicting NMR data arising from substituent proximity be resolved?

Case Example : Overlapping aromatic proton signals due to electron-withdrawing nitro and electron-donating dimethylamino groups.

Q. Resolution Strategy :

- 2D NMR Techniques :

- NOESY : Determines spatial proximity of protons to differentiate substituent positions.

- HSQC : Correlates ¹H and ¹³C shifts to resolve ambiguous assignments.

- Solvent Variation : Use deuterated DMSO to enhance signal splitting for hydroxyl protons.

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Advanced: What crystallization strategies optimize X-ray structure determination for this compound?

Q. SHELX-Based Workflow :

Solvent Screening : Test polar solvents (e.g., DMF, ethanol) due to the compound’s low solubility in non-polar media.

Slow Evaporation : Achieve high-quality crystals by gradual solvent removal at 4°C.

SHELXL Refinement :

Q. Electrophilic Aromatic Substitution (EAS) Challenges :

- Competing directing effects: Nitro (meta-directing) vs. dimethylamino (ortho/para-directing).

Q. Methodological Solutions :

- Blocking Groups : Temporarily protect the dimethylamino group (e.g., via protonation or quaternization) to allow nitro-directed EAS.

- Lewis Acid Catalysts : Use FeCl₃ or AlCl₃ to polarize electrophiles, favoring attack at the electron-rich dimethylamino-adjacent position .

Q. Example Reaction :

- Nitration : Under mild HNO₃/H₂SO₄ conditions, nitro groups direct incoming electrophiles to the meta position relative to themselves, while dimethylamino groups dominate in directing ortho/para positions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.